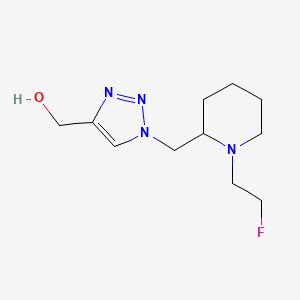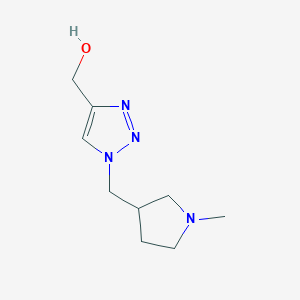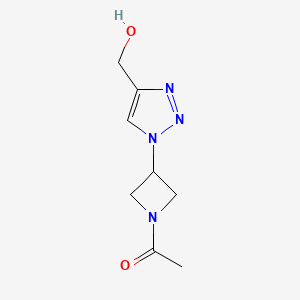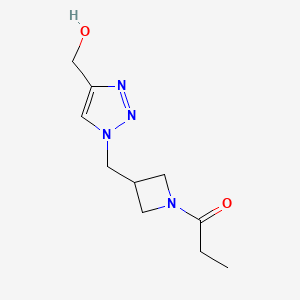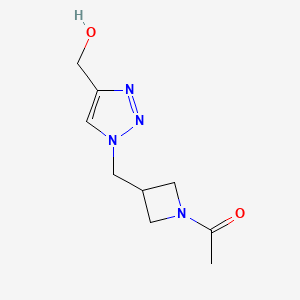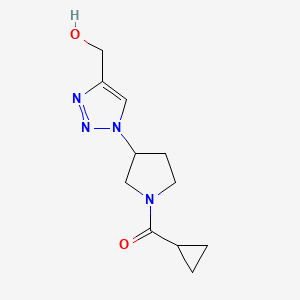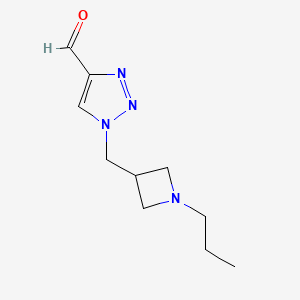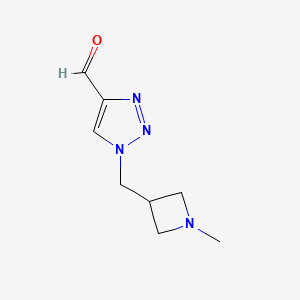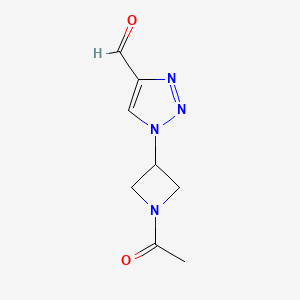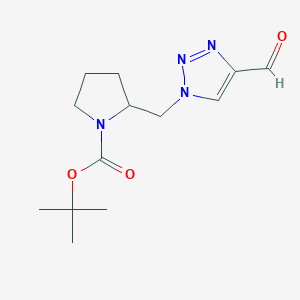
1-(2-氨基乙基)-4-(乙氧基甲基)-3,3-二甲基吡咯烷
描述
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
手性胺的对映选择性合成
手性胺是药物合成中的重要组成部分,大约 40% 的活性药物成分含有手性胺 。所述化合物可用作转氨酶介导的对映体纯胺合成中的起始原料或中间体。该方法对环境友好且经济可行,为传统的化学合成方法提供了一种替代方案。
生物催化在药物生产中的应用
该化合物可作为生物催化剂(特别是 ω-转氨酶)的底物,用于生产对映体纯的胺 。这些胺在制药工业中不可或缺,用于合成小分子药物。生物催化技术的进步提高了药物生产的效率和环境影响。
药物样分子的合成
转氨酶活性可用于合成新型二取代的 1-苯基丙烷-2-胺,它们在结构上与所述化合物相关 。这些分子在药物开发方面具有巨大潜力,特别是在认知障碍、帕金森病和注意力缺陷多动症等疾病的治疗方面。
认知功能改善剂
据报道,该化合物的衍生物可以改善多发性硬化症患者的认知功能 。这表明在开发针对神经疾病的治疗剂方面具有潜在的研究应用。
精细化学品和农用化学品行业
该化合物促进的对映体纯胺的合成不仅在药物中至关重要,而且在精细化学品和农用化学品的生产中也至关重要 。这些行业需要高纯度的化合物来开发各种产品,而生物催化方法提供了一种更环保的方法。
反应工程和蛋白质工程
该化合物可用于反应工程方法来克服手性胺合成中遇到的挑战,例如不利反应平衡和产物抑制 。此外,蛋白质工程技术可用于提高这些反应中涉及的生物催化剂的底物范围和操作稳定性。
作用机制
Target of Action
Similar compounds such as imidazole and pyrrolidine derivatives have been known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, it might bind to its target protein, causing a conformational change that alters the protein’s activity . The ethoxymethyl and dimethylpyrrolidinyl groups could potentially enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Based on the activities of similar compounds, it could potentially alter cellular processes, modulate signal transduction pathways, or affect the function of target proteins .
Action Environment
The action, efficacy, and stability of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or drugs, and individual genetic variations .
生化分析
Biochemical Properties
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a versatile ligand, binding to various enzymes and modulating their activity. For instance, it has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction can influence the enzyme’s activity, potentially leading to changes in amino acid metabolism .
Cellular Effects
The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it has been noted to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of the target enzyme, depending on the nature of the interaction. Furthermore, the compound has been observed to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in cell signaling and metabolism observed over time .
Dosage Effects in Animal Models
The effects of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant physiological changes, including alterations in heart rate and blood pressure. Toxicity studies have indicated that extremely high doses can cause adverse effects, such as organ damage and behavioral changes .
Metabolic Pathways
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites. These metabolites can then enter different biochemical pathways, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
The subcellular localization of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine is an important factor in its activity. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and the nucleus. This localization is often mediated by targeting signals and post-translational modifications, which direct the compound to its sites of action within the cell .
属性
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-14-8-10-7-13(6-5-12)9-11(10,2)3/h10H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBQVVEXOHSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


